1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole
Description
Properties
IUPAC Name |
1-(3-bromo-4-methylphenyl)-3,5-dimethylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2/c1-8-4-5-11(7-12(8)13)15-10(3)6-9(2)14-15/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXHTEJKGUBVIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=N2)C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
In a typical procedure, 3-bromo-4-methylphenylhydrazine hydrochloride reacts with acetylacetone (2,4-pentanedione) under acidic or basic conditions. The reaction proceeds via initial protonation of the carbonyl group, followed by nucleophilic attack by the hydrazine nitrogen to form a dihydropyrazole intermediate, which subsequently aromatizes to yield the target compound.
Key parameters influencing yield include:
-
Temperature : Optimal cyclization occurs at 80–100°C, with lower temperatures favoring incomplete ring closure.
-
Catalyst : HCl or acetic acid accelerates the reaction, achieving 85–92% yields within 4–6 hours.
-
Solvent : Ethanol or water facilitates homogeneous mixing, while aprotic solvents like DMF reduce side-product formation.
Substrate Modifications and Selectivity
Substituting acetylacetone with asymmetrical diketones (e.g., 3-methyl-2,4-pentanedione) introduces regioselectivity challenges. Studies demonstrate that electron-withdrawing groups on the hydrazine component (e.g., bromo substituents) direct cyclization to the 1-position of the pyrazole ring, ensuring >95% regiochemical control.
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave irradiation has emerged as a transformative tool for reducing reaction times and improving yields. A protocol adapted from palladium-catalyzed pyrazole syntheses involves:
Procedure and Conditions
-
Combine 3-bromo-4-methylphenylhydrazine (1 mmol), acetylacetone (1.2 mmol), and Pd(dba)₂ (0.5 equiv.) in DMSO.
-
Irradiate at 100°C (50 W) for 5 minutes under sealed-vessel conditions.
-
Extract with ethyl acetate and purify via flash chromatography.
This method achieves 94% yield with a 20-fold reduction in reaction time compared to conventional heating. The microwave’s uniform energy distribution minimizes thermal degradation, particularly beneficial for brominated intermediates prone to debromination.
Solvent-Free and Green Chemistry Approaches
Environmentally benign syntheses prioritize solvent elimination and atom economy. A notable example utilizes mechanochemical grinding:
Solid-State Synthesis Protocol
-
Mix 3-bromo-4-methylphenylhydrazine hydrochloride (5.2 mmol) and acetylacetone (5.0 mmol) in a mortar.
-
Grind for 15 minutes, then heat the mixture at 70°C for 20 minutes.
Advantages :
-
Yield : 97% purity (¹H NMR) with no column chromatography required.
-
Sustainability : Eliminates volatile organic solvents and reduces waste by 60%.
Bromination Strategies for Precursor Functionalization
Late-stage bromination of preformed pyrazoles offers an alternative route. Using phosphorus oxybromide (POBr₃):
Bromination of 1-(4-Methylphenyl)-3,5-dimethyl-1H-pyrazole
-
Dissolve the precursor in dry dichloromethane.
-
Add POBr₃ (1.5 equiv.) dropwise at 0°C.
This method achieves 88% bromination at the 3-position, though competing side reactions necessitate careful stoichiometric control.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Time | Yield (%) | Purity |
|---|---|---|---|---|
| Cyclocondensation | 80°C, HCl, ethanol | 6 h | 92 | >99% |
| Microwave-assisted | 100°C, Pd(dba)₂, DMSO | 5 min | 94 | 98% |
| Solvent-free | 70°C, grinding | 20 min | 97 | 97% |
| Late-stage bromination | 0°C→RT, POBr₃, DCM | 12 h | 88 | 95% |
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate the pyrazole ring.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or thiourea can be used in the presence of a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or hydrogen gas in the presence of a palladium catalyst can be used.
Major Products Formed:
Substitution Reactions: Products include 1-(3-amino-4-methylphenyl)-3,5-dimethyl-1H-pyrazole or 1-(3-mercapto-4-methylphenyl)-3,5-dimethyl-1H-pyrazole.
Oxidation Reactions: Products include 1-(3-bromo-4-carboxyphenyl)-3,5-dimethyl-1H-pyrazole.
Reduction Reactions: Products include 1-(3-methylphenyl)-3,5-dimethyl-1H-pyrazole.
Scientific Research Applications
Drug Development
The compound is being investigated as a lead candidate in drug development due to its anticipated biological activities. Pyrazole derivatives have shown promise as anti-inflammatory and anticancer agents. Recent studies have highlighted the potential of similar pyrazole compounds in targeting various cancer cell lines, demonstrating significant cytotoxic effects.
Table 1: Cytotoxicity of Pyrazole Derivatives
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF7 | 3.79 | |
| Compound B | Hep-2 | 3.25 | |
| Compound C | A549 | 26 | |
| Compound D | NCI-H460 | 48 |
Anticancer Activity
Research indicates that pyrazole derivatives, including 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole, exhibit significant anticancer properties by inducing apoptosis in various cancer cell lines. For instance, compounds derived from pyrazole structures have been reported to inhibit growth in MCF7 and A549 cells effectively.
Case Study: Anticancer Efficacy
A study by Zheng et al. evaluated several pyrazole derivatives against the A549 cancer cell line, where one derivative exhibited an IC50 value of 0.28 µM, indicating potent anticancer activity . This highlights the potential of modifying existing pyrazole structures to enhance their therapeutic effects.
Agrochemical Applications
In addition to pharmaceutical uses, compounds like 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole are being explored for their applications in agrochemicals. The structural diversity allows for potential use as herbicides or fungicides due to their ability to interact with biological systems.
Material Science Applications
The unique properties of pyrazole compounds may also lead to their incorporation into new materials with specific functionalities. Research into the synthesis of novel materials utilizing these compounds is ongoing, focusing on enhancing material properties through chemical modification.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyrazole ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved can vary based on the target and the context of its use.
Comparison with Similar Compounds
Structural Analogues with Cycloalkyl Substituents
- 1-(3-Cycloheptylphenyl)-3,5-dimethyl-1H-pyrazole (7gd) Substituents: Cycloheptyl replaces bromo and methyl on the phenyl ring. Synthesized via ruthenium-catalyzed alkylation, yielding 62% isolated product .
- 1-(3-Cyclohexylphenyl)-3,5-dimethyl-1H-pyrazole (7ga) Substituents: Cyclohexyl instead of bromo/methyl. Synthesis: Similar to 7gd, with bromocyclohexane as the alkylating agent. Yield: 62% .
Brominated Pyrazole Derivatives
- 4-Bromo-1-(3-methoxypropyl)-3,5-dimethyl-1H-pyrazole Substituents: Bromo directly on the pyrazole ring; 3-methoxypropyl at N1. Properties: Bromo at position 4 introduces electron-withdrawing effects, altering electronic distribution. Methoxypropyl enhances solubility in polar solvents . Applications: Potential as an intermediate in drug synthesis, though biological data are lacking.
- 4-Bromo-3-hydroxy-1-phenyl-1H-pyrazole Substituents: Bromo on pyrazole ring; hydroxyl at position 3. Properties: Hydroxyl group enables hydrogen bonding, increasing solubility. Bromo at position 4 may influence tautomerism . Biological Activity: Not reported, but hydroxylated pyrazoles often exhibit antioxidant properties .
Aryl-Substituted Pyrazoles with Functional Groups
- 1-((2-Bromophenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole Substituents: Bromophenyl linked via sulfonyl group. Properties: Sulfonyl group is strongly electron-withdrawing, reducing electron density on the phenyl ring. May enhance stability against nucleophilic attack .
1-[(3-Bromophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
- Substituents : Bromophenyl attached via methylene; carboxylic acid at position 4.
- Properties : Carboxylic acid introduces acidity (pKa ~4–5), enabling salt formation. Bromophenyl group increases molecular weight and lipophilicity .
- Applications : Carboxylic acid derivatives are prevalent in drug design (e.g., NSAIDs).
Research Implications
- Pharmacological Potential: The target compound’s bromo and methyl groups may optimize interactions with hydrophobic binding pockets in enzymes or receptors, as seen in analogues with similar substituents .
- Material Science : Electron-withdrawing bromo groups could enhance stability in polymeric or catalytic applications .
- Synthetic Challenges : Introducing bromo on the phenyl ring may require careful optimization to avoid dehalogenation or side reactions .
Biological Activity
1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and the mechanisms underlying its effects based on recent research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a bromo group and a methyl group on the phenyl ring. Its molecular formula is with a molecular weight of approximately 265.15 g/mol. The presence of the bromine atom enhances its reactivity, making it a candidate for various biological interactions.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 265.15 g/mol |
| Melting Point | 125-128 °C |
| Functional Groups | Bromo, Methyl |
Anticancer Properties
Research indicates that pyrazole derivatives exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit cell growth in various cancer cell lines, such as A549 (lung cancer) and HL-60 (leukemia). The compound's structure suggests it may act by targeting specific cellular pathways involved in cancer proliferation.
- Case Study : In a study by Abadi et al., several pyrazole derivatives were evaluated for cytotoxic potential, with some exhibiting IC50 values as low as 25 µM against A549 cells . This suggests that 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole could be developed as an effective anticancer agent.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
- Research Findings : A review highlighted that certain pyrazole compounds demonstrated significant inhibition of COX-2 activity, leading to reduced inflammation in animal models . This positions 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole as a potential candidate for treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. The presence of the bromine atom could enhance its interaction with microbial targets.
- Research Insights : Investigations into similar pyrazole compounds revealed their effectiveness against various bacterial strains, indicating that modifications to the pyrazole structure can lead to enhanced antimicrobial efficacy.
The biological activity of 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
- Receptor Interaction : The bromine atom and the pyrazole ring can engage in hydrogen bonding and hydrophobic interactions with target receptors.
- Modulation of Signaling Pathways : By influencing key signaling pathways, the compound could alter cellular responses related to growth and inflammation.
Table 2: Biological Activities of Related Pyrazole Compounds
| Compound Name | Activity Type | IC50 (µM) |
|---|---|---|
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-pyrazole | Anticancer | 26 |
| 1-(2′-hydroxy-3′-aroxypropyl)-3-aryl-pyrazole | Cytotoxicity | 25 |
| 4-benzoyl-1,5-diphenyl-N-(substitutedphenylcarbamothioyl)-1H-pyrazole | Anticancer | 25.2 |
Q & A
Basic: What synthetic methodologies are reported for 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole, and how are reaction conditions optimized?
Answer:
The synthesis typically involves cyclocondensation of hydrazines with diketones or via palladium-catalyzed cross-coupling to introduce the bromophenyl group. For example, a related pyrazole derivative (Diethyl 4-amino-1-(3-chlorophenyl)-1H-pyrazole-3,5-dicarboxylate) was synthesized by refluxing ethyl acetoacetate with 3-chlorophenylhydrazine in ethanol, followed by purification via column chromatography . Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and catalysts (e.g., Pd(PPh₃)₄ for Suzuki coupling). Yield improvements are achieved by controlling stoichiometry and reaction time .
Advanced: How can regioselectivity challenges in pyrazole substitution be addressed during synthesis?
Answer:
Regioselectivity is influenced by steric and electronic factors. For instance, introducing bromine at the 3-position of the phenyl ring (as in 1-(3-Bromo-4-methylphenyl)-...) requires careful control of directing groups. Computational modeling (DFT) predicts favorable sites for electrophilic substitution. Experimental validation via NMR monitoring (e.g., tracking ¹H shifts during reaction progression) helps identify intermediates. Cross-coupling reactions (e.g., Suzuki-Miyaura) with pre-functionalized aryl halides ensure precise substitution .
Basic: What spectroscopic techniques are used to characterize 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole?
Answer:
Key techniques include:
- FT-IR : Identifies functional groups (e.g., C-Br stretch at ~550 cm⁻¹, C=N at ~1600 cm⁻¹) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons at δ 7.0–7.8 ppm) and confirms substitution patterns .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 295.04 for C₁₂H₁₄BrN₂) .
Advanced: How is single-crystal X-ray diffraction (XRD) employed to resolve structural ambiguities in pyrazole derivatives?
Answer:
Single-crystal XRD provides precise bond lengths, angles, and torsional conformations. For example, in a study of 3,5-bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, XRD revealed a monoclinic crystal system (space group P2₁/c) with dihedral angles between aromatic rings indicating π-stacking interactions . Data collection at 100 K minimizes thermal motion artifacts. Refinement using SHELXL software resolves disorder in substituents, such as bromine occupancy .
Basic: What pharmacological screening methods are applicable to evaluate the bioactivity of this compound?
Answer:
- In vitro cytotoxicity : MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) measures cell viability .
- Antioxidant assays : DPPH scavenging or Total Oxidative Stress (TOS) tests assess radical-neutralizing capacity .
- Enzyme inhibition : Kinase or protease inhibition studies use fluorescence-based kinetic assays .
Advanced: How can contradictions in spectroscopic and computational data be resolved?
Answer:
Discrepancies between DFT-predicted geometries and experimental XRD data may arise from solvation effects or crystal packing. Cross-validation via:
- Solid-state NMR : Compares crystallographic data with solution-state NMR.
- Molecular dynamics simulations : Accounts for solvent interactions.
- Temperature-dependent IR : Detects conformational flexibility in solution .
Basic: What are the stability considerations for storing 1-(3-Bromo-4-methylphenyl)-3,5-dimethyl-1H-pyrazole?
Answer:
- Light sensitivity : Store in amber vials to prevent bromine dissociation.
- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the pyrazole ring.
- Temperature : Long-term stability at –20°C in inert atmospheres (argon) .
Advanced: What strategies enhance the compound’s bioavailability for pharmacological studies?
Answer:
- Lipid solubility : Introduce methyl groups (logP optimization) .
- Prodrug design : Esterify hydroxyl groups to improve membrane permeability.
- Nanocarriers : Encapsulate in liposomes or PEGylated nanoparticles for sustained release .
Basic: How is chromatographic purity assessed, and what solvents are optimal for HPLC analysis?
Answer:
- HPLC : C18 column with acetonitrile/water (70:30) mobile phase (0.1% TFA). Retention time ~8.2 min .
- TLC : Silica gel 60 F₂₅₄, hexane/ethyl acetate (3:1), Rf ≈ 0.45 .
Advanced: What mechanistic insights can be gained from studying substituent effects on biological activity?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
